Tetrasiloxane

描述

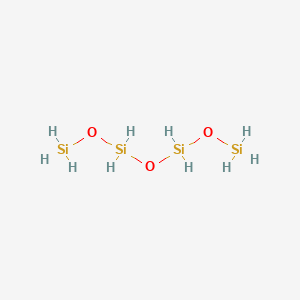

Structure

2D Structure

3D Structure

属性

分子式 |

H10O3Si4 |

|---|---|

分子量 |

170.42 g/mol |

IUPAC 名称 |

silyloxy(silyloxysilyloxy)silane |

InChI |

InChI=1S/H10O3Si4/c4-1-6-3-7-2-5/h6-7H2,4-5H3 |

InChI 键 |

RSNQKPMXXVDJFG-UHFFFAOYSA-N |

SMILES |

O([SiH3])[SiH2]O[SiH2]O[SiH3] |

规范 SMILES |

O([SiH3])[SiH2]O[SiH2]O[SiH3] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Decamethyltetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethyltetrasiloxane, a linear siloxane with the chemical formula C10H30O3Si4, is a versatile compound utilized in a wide array of industrial and consumer applications.[1][2] Its unique combination of properties, including low surface tension, high thermal stability, and excellent lubricity, makes it a valuable ingredient in cosmetics, personal care products, lubricants, and as an intermediate in the synthesis of more complex silicone polymers.[3][4] In the pharmaceutical and drug development sector, it is primarily used as an excipient, leveraging its inert and non-reactive nature in topical and transdermal drug delivery systems.[5][6] This technical guide provides a comprehensive overview of the core physical and chemical properties of decamethylthis compound, complete with experimental protocols and logical workflows for its characterization.

Physical Properties

Decamethylthis compound is a clear, colorless, and odorless liquid.[7] Its key physical characteristics are summarized in the tables below.

General and Thermal Properties

| Property | Value | Reference(s) |

| Molecular Formula | C10H30O3Si4 | [7] |

| Molecular Weight | 310.69 g/mol | [7] |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 194 °C (at 760 mmHg) | [8] |

| Melting Point | -68 °C | [8] |

| Flash Point | 62 °C (closed cup) | [5] |

| Thermal Stability | Stable up to approximately 300 °C. Significant degradation can occur at temperatures above 350 °C. | [9] |

Optical and Other Physical Properties

| Property | Value | Reference(s) |

| Density | 0.854 g/mL (at 25 °C) | [8] |

| Refractive Index (n20/D) | 1.389 | [3] |

| Vapor Pressure | 0.37 mmHg (at 25 °C) | [7] |

| Viscosity (kinematic) | 1.5 cSt (at 25 °C) | [9] |

| Surface Tension | Low (Specific value not consistently reported, but a key characteristic of siloxanes) | [4][10] |

| Solubility | Insoluble in water. Soluble in many organic solvents such as lower alcohols, esters, and mineral oils. | [8][10] |

Chemical Properties

Decamethylthis compound is characterized by its general inertness and resistance to oxidation.[4][10]

| Property | Description | Reference(s) |

| Reactivity | Generally inert and non-reactive. It is resistant to oxidation. | [4][5][10] |

| Hydrolysis | Can undergo hydrolysis under extreme pH conditions (acidic or alkaline) to form siloxanols. The reaction is slow in neutral water. | [11] |

| Thermal Decomposition | At temperatures above 350 °C, it can decompose. In the presence of air, decomposition products can include silicon dioxide, carbon oxides, and traces of formaldehyde. | [9] |

| Polymerization | Can be used as a monomer in ring-opening polymerization to synthesize higher molecular weight polysiloxanes. | [12] |

Experimental Protocols

This section outlines the methodologies for determining the key physical and chemical properties of decamethylthis compound.

Determination of Kinematic Viscosity

The kinematic viscosity of decamethylthis compound can be determined using a capillary viscometer according to ASTM D445 and ASTM D4283 standards.[13][14][15][16]

Methodology:

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath.

-

Procedure:

-

The viscometer is charged with the decamethylthis compound sample.

-

The viscometer is placed in a constant temperature bath maintained at a specified temperature (typically 25 °C) until the sample reaches thermal equilibrium.[17]

-

The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.

-

The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the measured flow time.

-

Measurement of Refractive Index

The refractive index can be measured using a standard refractometer, following a procedure similar to that described in ASTM D542 for transparent plastics.[18]

Methodology:

-

Apparatus: An Abbe refractometer or a similar instrument.

-

Procedure:

-

A small sample of decamethylthis compound is placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale at a specified temperature (typically 20 °C).

-

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability of decamethylthis compound.[9][19][20]

Methodology:

-

Apparatus: A Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).

-

TGA Procedure:

-

A small, accurately weighed sample of decamethylthis compound is placed in the TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

-

-

DSC Procedure:

-

A small sample is sealed in a DSC pan.

-

The sample is heated or cooled at a controlled rate.

-

The heat flow to or from the sample is measured relative to a reference, allowing for the determination of thermal transitions such as melting and boiling points, as well as the onset of exothermic decomposition.

-

Hydrolysis Study

The susceptibility of decamethylthis compound to hydrolysis can be investigated by monitoring changes in its chemical structure over time in aqueous environments of varying pH.[11]

Methodology:

-

Apparatus: pH meter, temperature-controlled reaction vessels, and an analytical instrument for monitoring chemical changes, such as a Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Decamethylthis compound is mixed with aqueous solutions of controlled pH (e.g., acidic, neutral, and alkaline).

-

The mixtures are maintained at a constant temperature.

-

At regular intervals, samples are withdrawn and analyzed by FTIR to detect the formation of Si-OH (silanol) bonds, which indicates hydrolysis of the Si-O-Si backbone.

-

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a siloxane compound like decamethylthis compound.

Caption: Logical workflow for the characterization of decamethylthis compound.

Synthesis Overview

Decamethylthis compound is typically synthesized through the hydrolysis and condensation of chlorosilanes. A common industrial starting material for silicones is dichlorodimethylsilane, (CH3)2SiCl2.[21] The hydrolysis of this precursor yields silanols, which then condense to form linear and cyclic siloxanes. The reaction conditions can be controlled to favor the formation of specific chain lengths, and the resulting mixture is purified by fractional distillation to isolate decamethylthis compound.[21]

The following diagram provides a simplified representation of the synthesis and purification process.

Caption: Simplified workflow for the synthesis of decamethylthis compound.

Conclusion

Decamethylthis compound possesses a unique set of physical and chemical properties that make it a highly versatile material in various scientific and industrial fields, including drug development. Its low reactivity, thermal stability, and well-characterized physical parameters ensure its reliable performance as an excipient in pharmaceutical formulations. The experimental protocols and characterization workflow presented in this guide provide a solid foundation for researchers and scientists working with this important siloxane compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Why Decamethylthis compound is a Game Changer for Innovative Chemical Materials-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 5. mdpi.com [mdpi.com]

- 6. dupont.com [dupont.com]

- 7. Decamethylthis compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DECAMETHYLthis compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. mdpi.com [mdpi.com]

- 10. silicones.eu [silicones.eu]

- 11. researchgate.net [researchgate.net]

- 12. WO2014186709A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]

- 13. store.astm.org [store.astm.org]

- 14. store.astm.org [store.astm.org]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. rissochem.com [rissochem.com]

- 18. Refractive Index ASTM D542 [intertek.com]

- 19. academicworks.cuny.edu [academicworks.cuny.edu]

- 20. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05524K [pubs.rsc.org]

- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Synthesis pathways for unbranched tetrasiloxane

An In-depth Technical Guide to the Synthesis of Unbranched Tetrasiloxanes

This technical guide provides a comprehensive overview of the primary synthesis pathways for unbranched tetrasiloxanes, with a focus on octamethyltetrasiloxane, a common and representative compound. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthetic methodologies, experimental protocols, and comparative quantitative data.

Introduction

Unbranched tetrasiloxanes are linear molecules containing a backbone of four silicon atoms linked by three oxygen atoms (Si-O-Si-O-Si). These compounds, and polysiloxanes in general, are valued for their unique properties, including low surface tension, high thermal stability, and excellent biocompatibility. The ability to precisely synthesize specific chain lengths, such as tetrasiloxanes, is crucial for creating well-defined materials for various applications, from specialty lubricants and hydraulic fluids to building blocks for more complex polymers and as excipients in pharmaceutical formulations. This document details the core synthetic strategies: ring-opening polymerization of cyclosiloxanes and hydrolytic condensation of chlorosilanes.

Core Synthesis Pathways

Two predominant methods for synthesizing linear tetrasiloxanes are the controlled ring-opening polymerization of cyclic siloxanes and the hydrolytic condensation of dichlorosilanes. Each pathway offers distinct advantages and challenges in terms of control over molecular weight, yield, and purity.

Ring-Opening Polymerization (ROP) of Cyclosiloxanes

The ring-opening polymerization of cyclic siloxanes, particularly octamethylcyclothis compound (D4), is a versatile and widely used method for producing linear polysiloxanes. To obtain shorter chains like tetrasiloxanes, a chain-terminating agent, such as hexamethyldisiloxane (MM), is introduced into the reaction. This process is often referred to as an "equilibration" reaction, where the catalyst cleaves and reforms Si-O bonds, leading to a distribution of linear and cyclic species. By controlling the ratio of the cyclic monomer to the chain terminator, the average chain length of the resulting linear polysiloxanes can be precisely managed.

The general reaction involves the ring-opening of D4 and its subsequent polymerization, with MM acting to cap the reactive silanolate ends of the growing chains.

Caption: Ring-Opening Polymerization (ROP) pathway for this compound synthesis.

Hydrolytic Condensation of Dichlorosilanes

The hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂) is a foundational industrial process for producing silicones.[1][2] This reaction generates a mixture of linear hydroxyl-terminated oligosiloxanes and cyclic siloxanes. The initial hydrolysis produces silanediols, which are highly reactive and quickly condense with each other, eliminating water to form siloxane bonds. While this method often produces a broad distribution of products, reaction conditions can be tuned to favor the formation of shorter linear chains and specific cyclic compounds.[2] The unbranched this compound is an intermediate in the complex mixture of hydrolysates that ultimately equilibrates to form various silicone products.

Caption: Hydrolytic condensation pathway for siloxane synthesis.

Experimental Protocols and Data

This section provides detailed methodologies for the synthesis pathways described above, along with quantitative data presented in tabular format for clear comparison.

Protocol: Ring-Opening Polymerization with Solid Acid Catalyst

This protocol is based on the synthesis of linear dimethylthis compound using a solid superacid catalyst, which offers advantages in terms of catalyst separation and reusability.[3]

Objective: To synthesize linear octamethylthis compound (MD₂M) via the ring-opening polymerization of octamethylcyclothis compound (D₄) with hexamethyldisiloxane (MM) as a chain terminator.

Materials:

-

Octamethylcyclothis compound (D₄)

-

Hexamethyldisiloxane (MM)

-

Solid superacid catalyst (TiO₂/SO₄²⁻)

Procedure:

-

Charge a reaction vessel with octamethylcyclothis compound (D₄) and hexamethyldisiloxane (MM) in a molar ratio of 0.75:1.

-

Add the solid superacid catalyst (TiO₂/SO₄²⁻) at a loading of 2% by mass relative to the total reactants.

-

Heat the reaction mixture to 100 °C with continuous stirring.

-

Maintain the reaction at 100 °C for 7 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Separate the solid catalyst from the liquid product mixture via filtration. The catalyst can be retained for recycling.

-

Analyze the product mixture (e.g., using gas chromatography) to determine conversion and yield. The target product can be isolated through fractional distillation.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molar Ratio (D₄:MM) | 0.75:1 | [3] |

| Catalyst | TiO₂/SO₄²⁻ | [3] |

| Catalyst Loading | 2% (mass fraction) | [3] |

| Temperature | 100 °C | [3] |

| Reaction Time | 7 hours | [3] |

| D₄ Conversion | 87% | [3] |

| This compound Yield | 16.8% | [3] |

| Catalyst Recyclability | > 3 times | [3] |

Protocol: General Hydrolytic Condensation

This protocol describes the general commercial method for producing a mixture of cyclic and linear siloxanes from dimethyldichlorosilane, from which tetrasiloxanes can be isolated.

Objective: To produce a siloxane mixture via the hydrolysis of dimethyldichlorosilane.

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Water

-

Sodium Hydroxide (NaOH) solution

-

Potassium Hydroxide (KOH)

Procedure:

-

Add dimethyldichlorosilane dropwise to a reaction vessel containing water, maintaining the temperature between 30-40 °C.

-

After addition is complete, allow the mixture to separate into two layers (aqueous acid and oily siloxane).

-

Remove the lower acidic water layer.

-

Wash the remaining oily layer with a sodium hydroxide solution to neutralize any residual acid.

-

Transfer the neutralized hydrolysate to a cracking kettle.

-

Add 0.5% - 2% potassium hydroxide (KOH) to the hydrolysate.

-

Heat the mixture to 120-140 °C under vacuum to facilitate the equilibration and cracking of higher molecular weight polymers into more volatile cyclic and short-chain linear siloxanes.

-

The volatile products are distilled and collected. Further fractional distillation can be used to isolate specific compounds like unbranched this compound.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Primary Reactant | Dimethyldichlorosilane | |

| Hydrolysis Temperature | 30-40 °C | |

| Cracking/Equilibration Catalyst | 0.5% - 2% KOH | |

| Cracking Temperature | 120-140 °C | |

| Product Distribution | Mixture of cyclic and linear siloxanes | [1][2][4] |

| Isolation Method | Fractional Distillation | [4] |

Conclusion

The synthesis of unbranched tetrasiloxanes is primarily achieved through two robust pathways: the catalyzed ring-opening polymerization of cyclic monomers and the hydrolytic condensation of dichlorosilanes. The ROP method offers superior control over the final product's molecular weight through the precise addition of chain-terminating agents, making it ideal for producing well-defined oligomers. The use of modern solid acid catalysts further enhances this process by simplifying catalyst removal and enabling recycling. The hydrolytic condensation route is a fundamental industrial process that yields a mixture of products; while less direct for obtaining a specific oligomer, it serves as the primary source for the cyclic monomers used in ROP and for a broad range of silicone products. The selection of a specific pathway depends on the desired purity, yield, and scale of production required by the research or development objective.

References

An In-depth Technical Guide to the Core Properties of Octamethylcyclotetrasiloxane (D4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octamethylcyclotetrasiloxane, commonly known as D4, is an organosilicon compound and a prominent member of the cyclic siloxane family.[1] It is a volatile methylsiloxane (VMS) with a relatively low molecular weight.[1][2] Structurally, D4 features a cyclic backbone of alternating silicon and oxygen atoms, with methyl groups attached to each silicon atom.[1] This colorless, odorless, and oily liquid is a key intermediate in the silicone industry, primarily serving as a monomer for the synthesis of a wide range of silicone polymers.[3][4][5] Its unique physicochemical properties make it a subject of interest in various scientific and industrial fields, including materials science and as an ingredient in consumer products.[6] This guide provides a comprehensive overview of the fundamental properties of D4, detailed experimental methodologies for their determination, and an exploration of its synthesis and reactivity.

Physicochemical Properties

The core physicochemical properties of Octamethylcyclothis compound (D4) are summarized in the table below, providing a clear reference for its fundamental characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₄O₄Si₄ | [7][8] |

| Molecular Weight | 296.62 g/mol | [8][9] |

| CAS Number | 556-67-2 | [7] |

| Appearance | Colorless, oily liquid | [4][7][10] |

| Melting Point | 17-18 °C (290-291 K) | [1][3] |

| Boiling Point | 175-176 °C (448-449 K) at 760 mmHg | [1][3] |

| Density | 0.956 g/mL at 25 °C | [1][2] |

| Vapor Pressure | 1.05 mmHg at 25 °C | [7][11] |

| Water Solubility | 0.056 mg/L at 23 °C (Insoluble) | [7][12] |

| Refractive Index | 1.396 - 1.397 at 20 °C | [2][3][4] |

| Flash Point | 55 °C (131 °F) - closed cup | [3][7] |

Chemical Structure and Spectroscopic Data

The chemical structure of D4 is a cyclic arrangement of four dimethylsiloxane units. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for its identification and characterization.

Infrared (IR) Spectroscopy: The IR spectrum of D4 exhibits characteristic absorption bands corresponding to its molecular vibrations. Key peaks include:

-

Si-C stretching and CH₃ rocking: ~843 cm⁻¹

-

Si-O-Si stretching: ~1058 cm⁻¹

-

Symmetric CH₃ deformation of Si-CH₃: ~1254 cm⁻¹

-

Asymmetric CH₃ deformation of Si-CH₃: ~1412 cm⁻¹[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of D4 shows a single sharp peak for the methyl protons, reflecting the symmetrical nature of the molecule.[13]

-

²⁹Si NMR: The silicon-29 NMR spectrum provides information about the silicon environment within the cyclic structure.

Experimental Protocols

The determination of the physicochemical properties of chemical substances is governed by standardized experimental protocols to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

1. Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance. For a substance like D4, which has a melting point near ambient temperature, the following methods are suitable:

-

Capillary Method: A small amount of the solidified substance is introduced into a capillary tube. The tube is heated in a controlled manner in a liquid bath or a metal block, and the temperature at which the substance melts is observed.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.[1]

2. Boiling Point (OECD Guideline 103)

This guideline provides various methods for determining the boiling point of liquid substances.

-

Ebulliometer Method: An ebulliometer is used to measure the boiling point of a liquid by determining the temperature at which the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Dynamic Method: The vapor pressure of the substance is measured at different temperatures. The boiling point is the temperature at which the vapor pressure equals 760 mmHg (101.325 kPa).[3]

-

Distillation Method: The substance is distilled, and the temperature of the vapor is measured during the distillation process. The boiling point is the constant temperature at which the substance boils and condenses.[3]

3. Density of Liquids (OECD Guideline 109)

This guideline outlines methods for determining the density of liquids.

-

Hydrometer: A hydrometer is a calibrated glass float that is placed in the liquid. The density is read directly from the scale on the stem of the hydrometer at the point where the liquid surface meets it.

-

Oscillating Densimeter: A U-shaped tube is filled with the liquid and is made to oscillate. The density is calculated from the frequency of oscillation.

-

Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the volume of the pycnometer.

4. Vapor Pressure (OECD Guideline 104)

This guideline details several methods for measuring the vapor pressure of a substance.

-

Static Method: The substance is placed in a closed container, and the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.

-

Dynamic Method (Cottrell's Method): This method involves measuring the boiling point of the liquid at different applied pressures.

-

Gas Saturation Method: A stream of an inert gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined. The vapor pressure is then calculated.[4]

5. Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining the water solubility of a substance.

-

Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L. An excess amount of the substance is agitated with water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined analytically.

-

Column Elution Method: This method is used for substances with solubilities below 10⁻² g/L. A column is packed with a solid support material coated with the test substance. Water is passed through the column at a slow rate, and the concentration of the substance in the eluate is measured until it becomes constant.[6]

Synthesis and Reactivity

Synthesis of Octamethylcyclothis compound (D4)

The primary industrial method for the synthesis of D4 is through the hydrolysis of dimethyldichlorosilane (Si(CH₃)₂Cl₂).[14]

Experimental Protocol: Hydrolysis of Dimethyldichlorosilane

-

Reaction Setup: A reaction vessel equipped with a stirrer, a dropping funnel, and a condenser is charged with water.

-

Addition of Reactant: Dimethyldichlorosilane is added dropwise to the water with vigorous stirring. The reaction is exothermic and produces hydrochloric acid as a byproduct. The temperature should be controlled.

-

Phase Separation: After the addition is complete, the mixture is allowed to separate into an aqueous phase (containing HCl) and an organic phase (containing a mixture of cyclic and linear siloxanes).

-

Neutralization and Washing: The organic layer is separated, washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then washed with water until neutral.

-

Distillation: The mixture of siloxanes is then distilled. D4 is collected as a fraction at its boiling point (175-176 °C).[15]

Key Reactions of Octamethylcyclothis compound (D4)

The most significant reaction of D4 is its ring-opening polymerization to produce high molecular weight polydimethylsiloxane (PDMS) polymers. This polymerization can be initiated by either anionic or cationic catalysts.

Experimental Protocol: Anionic Ring-Opening Polymerization of D4

-

Monomer and Catalyst Preparation: D4 is purified by distillation. A catalyst, such as a dilute solution of potassium hydroxide (KOH) in a suitable solvent, is prepared.

-

Polymerization: D4 and a chain-terminating agent (e.g., hexamethyldisiloxane) are charged into a reactor under an inert atmosphere (e.g., nitrogen). The mixture is heated to the desired reaction temperature.

-

Initiation: The catalyst is added to the heated monomer to initiate the polymerization. The viscosity of the mixture will increase as the polymerization proceeds.

-

Propagation: The reaction is allowed to proceed for a specified time to achieve the desired molecular weight.

-

Termination and Neutralization: The polymerization is terminated by neutralizing the catalyst with an acid, such as phosphoric acid or silyl phosphate.

-

Purification: The resulting polymer is then purified by removing any unreacted monomer and other volatile components under vacuum at an elevated temperature.[7]

Logical Relationships and Workflows

The following diagram illustrates the logical workflow from the precursor to the final polymer product, highlighting the central role of D4.

Caption: Synthesis and polymerization workflow of D4.

Conclusion

Octamethylcyclothis compound (D4) is a foundational chemical in the silicone industry. Its well-defined physicochemical properties, which can be determined by standardized experimental protocols, make it a reliable starting material for the synthesis of a vast array of polydimethylsiloxane-based materials. A thorough understanding of its synthesis from dimethyldichlorosilane and its subsequent ring-opening polymerization is essential for researchers and professionals working in materials science, drug development, and other fields where silicones play a critical role. This guide provides the core technical information necessary for the effective handling, characterization, and utilization of this versatile organosilicon compound.

References

- 1. laboratuar.com [laboratuar.com]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. laboratuar.com [laboratuar.com]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 5. researchgate.net [researchgate.net]

- 6. laboratuar.com [laboratuar.com]

- 7. benchchem.com [benchchem.com]

- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 9. pure.au.dk [pure.au.dk]

- 10. oecd.org [oecd.org]

- 11. nanochemres.org [nanochemres.org]

- 12. oecd.org [oecd.org]

- 13. Octamethylcyclothis compound | C8H24O4Si4 | CID 11169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Octamethylcyclothis compound - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

The Environmental Journey of Tetrasiloxanes: A Technical Deep-Dive

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the environmental fate of linear and cyclic tetrasiloxanes, compounds of increasing environmental interest due to their widespread use in industrial and consumer products.

This document synthesizes current scientific understanding of the sources, transport, and degradation of these silicone compounds. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz illustrate the complex pathways governing their environmental distribution and transformation.

Introduction to Tetrasiloxanes

Linear and cyclic tetrasiloxanes are organosilicon compounds characterized by a backbone of repeating silicon-oxygen (Si-O) units, with methyl groups attached to the silicon atoms. The two primary compounds of focus are octamethylcyclotetrasiloxane (D4), a cyclic volatile methyl siloxane (cVMS), and decamethylthis compound (L4), a linear volatile methyl siloxane. Their unique physicochemical properties, including high volatility and low water solubility, dictate their behavior and ultimate fate in the environment.[1]

Sources and Environmental Release

The primary route of entry for tetrasiloxanes into the environment is through their extensive use in a variety of applications. Cyclic siloxanes like D4 are key intermediates in the production of silicone polymers and are also prevalent in personal care and household products.[2] Linear siloxanes such as L4 are also used in similar applications.[3]

A significant portion of these compounds, particularly volatile methyl siloxanes, is released directly into the atmosphere during production and use.[4][5] For instance, it is estimated that a large percentage of D4 used in personal care products evaporates directly to the air.[4] Another major pathway is through wastewater treatment plants (WWTPs), which receive siloxanes from "down-the-drain" consumer products.[6][7] In WWTPs, a portion of these compounds can volatilize, adsorb to sludge, or be discharged in effluents.[5][6]

Physicochemical Properties and Environmental Partitioning

The environmental distribution of tetrasiloxanes is governed by their physical and chemical properties. The following table summarizes key quantitative data for D4 and L4.

| Property | Octamethylcyclothis compound (D4) | Decamethylthis compound (L4) | References |

| CAS RN | 556-67-2 | 141-62-8 | [8] |

| Molecular Formula | C8H24O4Si4 | C10H30O3Si4 | [8][9] |

| Molecular Weight | 296.62 g/mol | 310.69 g/mol | [8][9] |

| Vapor Pressure | 132 - 157.3 Pa at 25°C | 7.8 Pa at 25°C | [8] |

| Water Solubility | 0.056 mg/L at 23°C | 0.007 mg/L at 23°C | [10] |

| Log Kow (Octanol-Water Partition Coefficient) | 6.49 - 6.98 | 8.2 | [11] |

| Henry's Law Constant | 1,220,000 Pa·m³/mol | - | [8] |

Due to their high vapor pressure and Henry's Law constants, a significant fraction of tetrasiloxanes released to the environment will partition into the atmosphere.[8][12] Their high log Kow values indicate a strong affinity for organic matter, leading to their partitioning to soil, sediment, and biosolids in aquatic and terrestrial environments.[8][11]

Environmental Fate and Degradation Pathways

The persistence of tetrasiloxanes in the environment is determined by various degradation processes, which differ significantly across environmental compartments.

Atmospheric Degradation

The primary degradation pathway for tetrasiloxanes in the atmosphere is through oxidation by hydroxyl (OH) radicals.[4][12][13] This process is initiated by the abstraction of a hydrogen atom from a methyl group, leading to the formation of an alkyl radical.[12] Subsequent reactions with oxygen produce peroxy radicals, which can then undergo further transformations.[12] The atmospheric lifetimes of cyclic volatile methyl siloxanes are estimated to be between 4 and 12 days.[4][12] This relatively long lifetime allows for their long-range atmospheric transport to remote regions like the Arctic.[2][4]

Aquatic Degradation

In aquatic environments, the primary degradation process for tetrasiloxanes is hydrolysis, the cleavage of the Si-O bond by water.[5][10] This reaction is highly dependent on pH and temperature, with increased rates at both low and high pH.[5][14] The ultimate hydrolysis product of both linear and cyclic siloxanes is dimethylsilanediol (DMSD), a more water-soluble compound.[15][16] However, due to their high volatility, volatilization is often the dominant removal mechanism from surface waters.[10][11]

Degradation in Soil and Sediment

In soil and sediment, both hydrolysis and biodegradation contribute to the degradation of tetrasiloxanes. Hydrolysis, catalyzed by clay minerals, breaks down the siloxane backbone to form DMSD.[16][17] Subsequently, DMSD can be biodegraded by soil microorganisms under both aerobic and anaerobic conditions, ultimately mineralizing to carbon dioxide, water, and silica.[4] While biodegradation of the parent siloxanes has been considered slow, recent evidence suggests that certain microorganisms can biodegrade D4 under anaerobic conditions.[6][15] The persistence of D4 in sediment is a concern, with half-lives potentially approaching 120 days.[11]

Experimental Protocols

Determination of Siloxanes in Environmental Matrices

A common analytical approach for the determination of siloxanes in environmental samples involves gas chromatography-mass spectrometry (GC-MS).[18]

-

Sample Collection: Air samples can be collected using evacuated stainless steel canisters.[18] Water, soil, and sediment samples are collected in appropriate containers to minimize contamination and analyte loss.[19]

-

Extraction: For water samples, solid-phase microextraction (SPME) is a precise and rapid method. For soil and sediment, ultrasonic-assisted extraction with a suitable solvent can be employed.[7]

-

Analysis: The extracted analytes are then separated and quantified using GC-MS. The mass spectrometer provides high selectivity and sensitivity for the identification and quantification of individual siloxane compounds.[18]

Atmospheric Degradation Studies

Environmental chamber experiments are used to study the atmospheric degradation of siloxanes.[13][20]

-

Chamber Setup: Experiments are conducted in large, controlled environmental chambers.

-

Reactant Introduction: The target siloxane and an oxidant precursor (e.g., a source of OH radicals) are introduced into the chamber.[20]

-

Initiation of Reaction: The reaction is initiated, for example, by photolysis of the oxidant precursor.

-

Product Monitoring: The concentrations of the parent siloxane and its oxidation products are monitored over time using analytical instrumentation connected to the chamber.[13][20]

Persistence and Bioaccumulation

The persistence of tetrasiloxanes varies by environmental compartment. While they are moderately persistent in the atmosphere, their fate in sediment is of greater concern due to longer potential half-lives.[11][21]

Regarding bioaccumulation, some studies have shown that certain aquatic organisms can bioconcentrate and bioaccumulate cyclic siloxanes.[2] However, there is no clear evidence of trophic biomagnification in aquatic food webs for D4 and D5.[2]

Conclusion

The environmental fate of linear and cyclic tetrasiloxanes is a complex interplay of their physicochemical properties and the degradation processes occurring in different environmental compartments. While atmospheric degradation and aquatic hydrolysis are significant removal pathways, their persistence in sediment warrants further investigation. This technical guide provides a foundational understanding for researchers and professionals to assess the environmental risks associated with these widely used compounds and to inform the development of more environmentally benign alternatives.

References

- 1. Existing chemical testing for environmental fate and effects under TSCA section 4: A case study with octamethylcyclothis compound (OMCTS) | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. Review of recent advances in research on the toxicity, detection, occurrence and fate of cyclic volatile methyl siloxanes in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Environment - Silicones Europe [silicones.eu]

- 4. pjoes.com [pjoes.com]

- 5. aces.su.se [aces.su.se]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Screening Assessment for the Challenge, Octamethylcyclothis compound - Canada.ca [canada.ca]

- 9. Decamethylthis compound | TargetMol [targetmol.com]

- 10. epa.gov [epa.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repository.library.noaa.gov [repository.library.noaa.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microbial Degradation of Octamethylcyclothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. doria.fi [doria.fi]

- 17. lib3.dss.go.th [lib3.dss.go.th]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Occurrence and Behavior of Methylsiloxanes in Urban Environment in Four Cities of China - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Quantitative weight-of-evidence analysis of the persistence, bioaccumulation, toxicity, and potential for long-range transport of the cyclic volatile methyl siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Volatile Methyl Siloxanes: A Comprehensive Technical Review for Researchers

An in-depth examination of the physicochemical properties, environmental fate, analytical methodologies, and toxicological profiles of cyclic and linear volatile methyl siloxanes.

Volatile methyl siloxanes (VMS) are a class of synthetic organosilicon compounds characterized by repeating silicon-oxygen bonds with methyl groups attached to the silicon atoms.[1] They are broadly categorized into two main groups: cyclic volatile methyl siloxanes (cVMS) and linear volatile methyl siloxanes (lVMS).[2] Due to their unique properties, including low surface tension, high stability, and a smooth texture, VMS are extensively used in a wide array of industrial applications and consumer products.[1] They are key ingredients in personal care products such as deodorants, lotions, and hair care products, as well as in industrial applications like sealants, lubricants, and cleaning agents.[3][4] The widespread use of these compounds has led to their ubiquitous presence in the environment, prompting extensive research into their fate, potential toxicity, and methods for their detection.[5][6]

This technical guide provides a comprehensive literature review on VMS, summarizing key quantitative data, detailing experimental protocols, and illustrating important pathways and workflows. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Physicochemical Properties of Volatile Methyl Siloxanes

VMS possess distinct physicochemical properties that govern their environmental distribution and behavior. Generally, they have low to moderate molecular weights, high vapor pressures, and low water solubility.[7] These characteristics lead to a high propensity for volatilization, making the atmosphere the primary route of environmental transport.[5][8] The octanol-water partition coefficients (log KOW) are high, indicating a tendency to associate with organic matter, while the octanol-air partition coefficients (log KOA) are comparatively low.[9]

Cyclic VMS are generally more volatile than their linear counterparts with the same number of silicon atoms.[10] As the degree of oxidation of VMS increases, they become less volatile and more likely to exist in the particle phase.[10]

Table 1: Physicochemical Properties of Selected Cyclic Volatile Methyl Siloxanes (cVMS)

| Compound | Abbreviation | Molecular Weight ( g/mol ) | Vapor Pressure (Pa at 25°C) | Water Solubility (µg/L) | log KOW |

| Hexamethylcyclotrisiloxane | D3 | 222.46 | 1330 | - | - |

| Octamethylcyclotetrasiloxane | D4 | 296.62 | 132 | 56 | 6.5 |

| Decamethylcyclopentasiloxane | D5 | 370.77 | 4.7-40 | 5-20 | 8.0 |

| Dodecamethylcyclohexasiloxane | D6 | 444.92 | 4.7 | 5 | 9.1 |

Data compiled from multiple sources.[7][11]

Table 2: Physicochemical Properties of Selected Linear Volatile Methyl Siloxanes (lVMS)

| Compound | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Hexamethyldisiloxane | L2 | 162.38 | 101 |

| Octamethyltrisiloxane | L3 | 236.53 | 153 |

| Decamethylthis compound | L4 | 310.69 | 194 |

| Dodecamethylpentasiloxane | L5 | 384.84 | 229 |

Data compiled from multiple sources.[10][11]

Environmental Fate and Transport

The environmental fate of VMS is largely dictated by their high volatility. It is estimated that approximately 90% of VMS used in personal care products enter the atmosphere through volatilization.[5][11] The remaining portion is typically discharged into wastewater treatment plants (WWTPs).[5]

Atmospheric Fate

Once in the atmosphere, VMS are predominantly present in the gaseous phase.[8] The primary degradation pathway for VMS in the atmosphere is through oxidation reactions with hydroxyl (OH) radicals.[3][8] The atmospheric lifetimes of cVMS with respect to OH radical oxidation are estimated to be between 4 and 10 days.[3] This relatively long atmospheric lifetime allows for their long-range transport, leading to their detection in remote regions such as the Arctic.[3][11] The oxidation of VMS can lead to the formation of silanols and other products, which are generally more water-soluble and have lower vapor pressures, facilitating their removal from the atmosphere through wet and dry deposition.[11] There is also evidence that the atmospheric oxidation of VMS can contribute to the formation of secondary organic aerosols.[12][13]

Aquatic and Terrestrial Fate

VMS that enter wastewater treatment plants can be removed through volatilization during aeration or by partitioning to sewage sludge.[11] In water, the hydrolysis rates of cVMS vary with their chemical structure and the pH of the water, with half-lives ranging from days to over a year.[7] In sediment, the degradation of VMS is generally slow, with estimated half-lives of approximately one year or greater for D4, D5, and D6.[7]

Analytical Methodologies

The accurate quantification of VMS in various environmental and biological matrices presents analytical challenges due to their volatility and potential for background contamination.[14] Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique for the determination of VMS.[15][16]

Sample Preparation and Extraction

A variety of sample preparation techniques have been developed to extract VMS from complex matrices while minimizing analyte loss and contamination.

-

Liquid-Liquid Extraction (LLE): This is a common method for extracting VMS from aqueous samples.[16]

-

Solid-Phase Extraction (SPE): SPE can be used to concentrate VMS from water samples and for sample cleanup.[16]

-

Solvent Extraction: For solid and semi-solid samples like soil, sediment, and consumer products, solvent extraction with organic solvents is frequently employed.[16][17]

-

Purge and Trap: This technique is particularly useful for analyzing VMS in biological tissues. The sample is heated in water, and the purged VMS are trapped on a sorbent material before being eluted and analyzed by GC-MS.[9]

-

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method has been adapted for the analysis of VMS in complex matrices like personal care products.[16]

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for VMS analysis.

-

Principle: The sample extract is injected into the gas chromatograph, where the VMS are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and detected, allowing for both identification and quantification.

-

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min

-

Column: A non-polar or semi-polar capillary column, such as a DB-5 (30 m x 0.25 mm x 0.1 µm film thickness).

-

Oven Temperature Program: An initial temperature of 50 °C held for 5 minutes, followed by a ramp of 15 °C/min to 200 °C.[15]

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Data Acquisition: Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and selectivity in quantitative analysis.[16]

-

Toxicology and Risk Assessment

The potential for persistence, bioaccumulation, and toxicity (PBT) of certain cVMS has led to regulatory scrutiny.[18] D4 has been identified as having PBT properties, and D5 and D6 have also raised PBT concerns. As a result, regulatory bodies like the European Chemicals Agency (ECHA) have identified D4, D5, and D6 as Substances of Very High Concern (SVHC).[5]

While some studies on animals have indicated potential adverse health effects, such as uterine tumors with long-term exposure, the direct relevance to human health is not strongly established.[6] For aquatic organisms, the concentrations of cVMS in the environment have generally not been found to exceed the no-observed-effect concentration (NOEC) thresholds.[6]

Human exposure to VMS can occur through inhalation, dermal contact, and ingestion, with inhalation being a primary route due to their volatility.[5] Indoor environments can have elevated concentrations of VMS due to the use of personal care and other consumer products.[5][19]

Table 3: Concentrations of Selected cVMS in Various Environmental Matrices

| Matrix | Compound | Concentration Range |

| Outdoor Air (Gaseous Phase) | D3-D6 | 75% - 100% of total VMS |

| Outdoor Air (Remote Regions) | ΣVMS | 1.6 x 10-3 - 8.9 ng/m3 |

| Outdoor Air (Urban - SW China) | D4-D6 | 77.0 - 1,400 ng/m3 |

| Indoor Air (UK & Italy) | ΣcVMS | up to 170 µg/m3 |

| Biogas (WWTPs) | D4 & D5 | >90% of total VMS |

| Consumer Products (Antiperspirant) | D5 | up to 680 mg/g |

| Consumer Products (Diaper Cream) | D5 | up to 150 mg/g |

Data compiled from multiple sources.[5][11][17][20]

Conclusion

Volatile methyl siloxanes are a significant class of chemicals with widespread applications and a notable environmental presence. Their physicochemical properties, particularly their high volatility, are key to understanding their environmental fate, which is dominated by atmospheric transport and degradation. While analytical methods for their detection are well-established, challenges related to their volatility and potential for contamination remain. The toxicological profiles of some VMS, especially certain cVMS, have led to regulatory actions due to concerns about their persistence and bioaccumulative potential. Continued research is essential for a more complete understanding of the long-term environmental and health implications of these ubiquitous compounds. This guide provides a foundational overview to aid researchers and professionals in their ongoing investigations into the complex nature of volatile methyl siloxanes.

References

- 1. Volatile Methyl Siloxanes and Other Organosilicon Compounds in Residential Air - PMC [pmc.ncbi.nlm.nih.gov]

- 2. silicones.eu [silicones.eu]

- 3. Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p2infohouse.org [p2infohouse.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclic volatile methyl siloxanes (D4, D5, and D6) as the emerging pollutants in environment: environmental distribution, fate, and toxicological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tissue‐based risk assessment of cyclic volatile methyl siloxanes | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 11. pjoes.com [pjoes.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. silicones.eu [silicones.eu]

- 16. tandfonline.com [tandfonline.com]

- 17. Low molecular weight cyclic volatile methylsiloxanes in cosmetic products sold in Canada: implication for dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tissue-based risk assessment of cyclic volatile methyl siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Molecular weight determination of tetrasiloxane compounds

An In-depth Technical Guide to the Molecular Weight Determination of Tetrasiloxane Compounds

For researchers, scientists, and professionals in drug development, the precise characterization of this compound compounds is paramount. The molecular weight of these organosilicon compounds directly influences their physicochemical properties, such as viscosity, volatility, and reactivity, which are critical for their application. This guide provides a detailed overview of the principal analytical techniques used for the molecular weight determination of tetrasiloxanes, complete with experimental protocols and comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and allows for the determination of the number-average molecular weight (Mn) through end-group analysis. Both proton (¹H) and silicon-29 (²⁹Si) NMR are employed, with ²⁹Si NMR often providing clearer differentiation between the polymer backbone and terminal groups.[1]

Principle

End-group analysis by NMR relies on comparing the integral of signals corresponding to the repeating monomer units with the integral of signals from the terminal or end-groups of the polymer chain. By knowing the molecular weight of the repeating unit and the end-groups, the degree of polymerization (DP) and subsequently the number-average molecular weight (Mn) can be calculated. For polysiloxanes, ¹H NMR can sometimes be challenging as signals from methyl protons on the end groups may overlap with those on the repeating backbone.[2] In contrast, ²⁹Si NMR offers a wider chemical shift range, enabling better resolution of signals from silicon atoms in different chemical environments (e.g., end-groups vs. chain units).[2][3]

Experimental Protocol: ²⁹Si NMR End-Group Analysis

-

Sample Preparation : Dissolve approximately 100 mg of the this compound or polysiloxane sample in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[4] Heating may be required to ensure complete dissolution.[4]

-

Instrument Setup :

-

Spectrometer : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.[4]

-

Parameters : Acquire ²⁹Si NMR spectra using a standard single-pulse sequence.[4]

-

Decoupling : Utilize inverse-gated ¹H composite pulse decoupling to suppress the negative Nuclear Overhauser Effect (NOE) and ensure accurate signal integration.[4]

-

Relaxation Delay : A long relaxation delay (e.g., 120 seconds) is crucial to allow for full relaxation of the ²⁹Si nuclei, which is necessary for quantitative analysis.[4]

-

Scans : A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.[4]

-

-

Data Analysis :

-

Integration : Integrate the signals corresponding to the silicon atoms in the repeating units (D units, ~ -22 ppm) and the end-groups (M units).[1][5]

-

Calculation : Calculate the degree of polymerization (DP) using the ratio of the integrals. For a trimethyl-terminated linear polysiloxane, the formula is: DP = (Integral of D units / Integral of M units) * (Number of Si atoms in M unit / Number of Si atoms in D unit)

-

Mn Calculation : Calculate the number-average molecular weight using the formula: Mn = (DP × MWrepeating unit) + MWend groups

-

Quantitative Data: Mn Determination by ²⁹Si NMR

| Sample | Viscosity (cs) | Number-Average Molecular Weight (Mn) ( g/mol ) |

| Silicone Oil 1 | 10 | 963[1] |

| Silicone Oil 2 | 100 | 5975[1] |

Workflow for NMR-based Molecular Weight Determination

Caption: Workflow for Mn determination by ²⁹Si NMR.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers.[6] It separates molecules based on their hydrodynamic volume in solution.[6]

Principle

In GPC, a polymer solution is passed through a column packed with porous gel particles.[7] Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later.[7] By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution (including Mn, weight-average molecular weight Mw, and polydispersity index Đ) of an unknown sample can be determined.[6] For an absolute molecular weight measurement without reliance on standards of the same chemistry, multi-detector systems incorporating refractive index (RI), viscometry, and light scattering (LS) detectors are used.[8][9]

Experimental Protocol: Multi-Detector GPC

-

Sample and System Preparation :

-

Solvent Selection : Toluene is a preferred solvent for polysiloxanes.[10][11] Tetrahydrofuran (THF) is often unsuitable because polydimethylsiloxane (PDMS) is nearly isorefractive with it, leading to poor or no signal with an RI detector.[8][10][11]

-

Sample Dissolution : Prepare a dilute solution of the polysiloxane sample (e.g., 1-3 mg/mL) in the chosen mobile phase (toluene).[8] Allow it to dissolve completely, using gentle agitation if necessary.

-

Filtration : Filter the sample solution through a syringe filter (e.g., 0.2 or 0.45 µm) to remove any particulate matter.

-

-

Instrumentation and Conditions :

-

System : An Agilent 390-MDS or similar multi-detector GPC system.[10]

-

Columns : A set of GPC columns suitable for the expected molecular weight range (e.g., Agilent PLgel MIXED-D).[11]

-

Mobile Phase : Toluene.

-

Flow Rate : Typically 1.0 mL/min.[11]

-

Detectors : Refractive Index (RI), Viscometer (IV), and Light Scattering (LS).[8]

-

Calibration : For relative molecular weight, use polystyrene standards.[6] For absolute molecular weight with multi-detection, the system determines the molecular weight directly.[9]

-

-

Data Analysis :

-

Software : Use the GPC software (e.g., OMNISEC) to process the chromatograms from all detectors.[8]

-

Calculation : The software calculates the absolute molecular weight at each data slice across the elution profile using data from the RI (concentration) and LS (molar mass) detectors.

-

Results : The analysis yields the full molecular weight distribution, including Mn, Mw, Mz, and the polydispersity index (Đ = Mw/Mn).

-

Quantitative Data: GPC of Polydimethylsiloxane (PDMS)

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Đ) |

| PDMS Sample 1 | 33,670 | 60,300 | 1.791 |

| PDMS Sample 2 | 165,300 | 289,800 | 1.753 |

| (Data derived from representative GPC analysis, specific values may vary based on the exact sample and conditions) |

Workflow for GPC-based Molecular Weight Determination

Caption: Workflow for multi-detector GPC analysis.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for polymer analysis, including siloxanes, as it is a "soft" ionization technique that minimizes fragmentation of large molecules.[12]

Principle

In MALDI-TOF MS, the analyte (this compound) is co-crystallized with a large excess of a matrix compound on a sample plate.[13] A pulsed laser irradiates the spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically by protonation.[14] These newly formed ions are accelerated by an electric field into a field-free "flight tube."[13] The time it takes for an ion to travel the length of the tube to the detector is proportional to the square root of its m/z ratio. Lighter ions travel faster and arrive at the detector first.[13] This allows for the precise mass determination of the individual oligomers in the sample.

Experimental Protocol: MALDI-TOF MS

-

Sample Preparation :

-

Matrix Selection : Choose a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).[15][16] Prepare a concentrated solution of the matrix (e.g., 10 g/L DHB in THF).[15]

-

Analyte Solution : Prepare a dilute solution of the siloxane sample in a suitable solvent (e.g., THF or chloroform).

-

Sample Spotting : Mix the analyte solution with the matrix solution. The matrix-to-analyte ratio is typically high (e.g., 1000:1).[13] Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate completely, forming co-crystals.

-

-

Instrumentation and Data Acquisition :

-

Instrument : A MALDI-TOF mass spectrometer.

-

Mode : Operate in positive ion mode.

-

Laser : Use a pulsed nitrogen laser (337 nm) or Nd:YAG laser (355 nm).[14] Adjust the laser power to achieve good signal intensity while minimizing fragmentation.

-

Mass Range : Set the mass analyzer to scan the expected m/z range for the this compound and its oligomers.

-

Acquisition : Acquire the mass spectrum by averaging multiple laser shots across the sample spot.

-

-

Data Analysis :

-

Spectrum Interpretation : The resulting mass spectrum will show a series of peaks, each corresponding to a specific siloxane oligomer with a single positive charge (from protonation or cationization, e.g., with Na⁺ or K⁺).

-

Mass Calculation : The m/z value of each peak directly corresponds to the molecular weight of the oligomer plus the mass of the adduct ion (e.g., M+H⁺, M+Na⁺).

-

Distribution Analysis : The distribution and intensity of the peaks can be used to calculate Mn and Mw for lower molecular weight distributions.

-

Quantitative Data: Molecular Weights of Specific Tetrasiloxanes

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Decamethylthis compound | C₁₀H₃₀O₃Si₄ | 310.68[17][18] |

| Octamethylthis compound | C₈H₂₄O₃Si₄ | 280.61[19] |

| Unsubstituted this compound | H₁₀O₃Si₄ | 170.42[20] |

| 1,7-dimethoxyoctamethylthis compound | C₁₀H₃₀O₅Si₄ | 342.68[21] |

Workflow for MALDI-TOF MS Molecular Weight Determination

Caption: Workflow for MALDI-TOF MS analysis of siloxanes.

References

- 1. Molecular weight determination of silicone oils via 29Si on Spinsolve NMR systems - Magritek [magritek.com]

- 2. magritek.com [magritek.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

- 5. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 7. agilent.com [agilent.com]

- 8. Now you see me and now you don’t: GPC analysis of polysiloxanes | Malvern Panalytical [malvernpanalytical.com]

- 9. jordilabs.com [jordilabs.com]

- 10. lcms.cz [lcms.cz]

- 11. agilent.com [agilent.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. This compound, decamethyl- [webbook.nist.gov]

- 18. Decamethylthis compound | C10H30O3Si4 | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1,1,3,3,5,5,7,7-Octamethylthis compound | C8H24O3Si4 | CID 6328651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. This compound | H10O3Si4 | CID 23657855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | C10H30O5Si4 | CID 87365 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of Tetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of tetrasiloxane, with a particular focus on octamethylcyclothis compound (D4). Siloxane-based compounds are pivotal in numerous industrial and pharmaceutical applications due to their unique properties, including high thermal stability.[1] Understanding their behavior at elevated temperatures is crucial for ensuring their safe and effective use. This document details the mechanisms of thermal decomposition, presents quantitative data from experimental studies, outlines common analytical protocols, and provides visual representations of degradation pathways.

Thermal Stability Overview

Polydimethylsiloxanes (PDMS), for which octamethylcyclothis compound is a key precursor, are known for their thermal stability, generally showing little weight loss in air at temperatures up to approximately 300°C.[2] The degradation of polysiloxanes in an inert atmosphere, such as nitrogen, typically occurs in a single step and results in the formation of volatile cyclic oligomers without producing a colored residue. However, in the presence of oxygen, the degradation process can start at lower temperatures and often leads to the formation of silica powder.[3]

The thermal stability of polysiloxanes is influenced by several factors, including molecular weight and the presence of impurities. For instance, lower molecular weight PDMS has been observed to exhibit better thermal stability at higher temperatures in an inert atmosphere.

Degradation Mechanisms

The thermal degradation of this compound and related polysiloxanes proceeds through competing mechanisms, primarily dependent on the temperature and atmosphere.

-

Molecular Mechanism (Depolymerization): At lower temperatures (below 500-600°C) and under inert conditions, the dominant degradation pathway is a molecular mechanism involving the scission of Si-O bonds.[3] This process is facilitated by the flexibility of the siloxane chain, which allows for the formation of a cyclic transition state, leading to the "unzipping" of the polymer and the formation of cyclic oligomers like hexamethylcyclotrisiloxane (D3).[3]

-

Radical Mechanism: At higher temperatures, a radical mechanism involving the homolytic cleavage of Si-CH3 bonds becomes more prevalent.[3] This pathway leads to the formation of methane through hydrogen abstraction and can result in cross-linking reactions.[3]

The following diagram illustrates the general competing degradation pathways for polydimethylsiloxanes originating from this compound.

Caption: Competing degradation pathways for polydimethylsiloxane.

Quantitative Data on Thermal Degradation

The thermal decomposition of this compound and related compounds has been quantified using various analytical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Thermal Decomposition Temperatures of Polydimethylsiloxane (PDMS)

| Material | Atmosphere | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |

| PDMS | Air | ~300 | - | [2] |

| PDMS | Inert | - | ~550 | |

| PDMS Nanocomposites | Nitrogen | Varies with filler (e.g., 350-400) | Varies with filler (e.g., 450-550) | [4] |

Table 2: Kinetic Parameters for the Thermolysis of Octamethylcyclothis compound (D4)

| Temperature Range (K) | Rate Equation | Activation Energy (kJ/mol) | Reference |

| 767 - 925 | log₁₀k/s⁻¹ = (14.85 ± 0.39) - (300.9 ± 6.1) kJ mol⁻¹ / 2.303RT | 300.9 ± 6.1 | [1] |

Experimental Protocols

The study of thermal stability and degradation of this compound relies on several key experimental techniques.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Methodology: A small amount of the sample (typically 5-10 mg) is placed in a crucible and heated in a TGA instrument.[4][5] The sample is subjected to a controlled temperature program, often a linear heating rate (e.g., 10 K/min), in a specific atmosphere (e.g., nitrogen or air) with a constant gas flow rate.[4] The instrument continuously records the sample's mass, and the resulting data is plotted as a mass vs. temperature curve. The onset and peak decomposition temperatures are determined from this curve and its derivative.

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

-

Methodology: A small, weighed sample is sealed in a pan, and an empty reference pan is prepared. Both pans are placed in the DSC cell and subjected to the same temperature program. The instrument measures the temperature difference between the sample and reference pans, which is proportional to the difference in heat flow. This allows for the determination of thermal transitions such as melting and glass transitions, as well as the enthalpy of decomposition.

4.3 Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

-

Objective: To identify the volatile products released during the thermal decomposition of a material.

-

Methodology: This technique couples a TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[6][7] As the sample is heated in the TGA, the evolved gases are transferred through a heated transfer line to the MS or FTIR for analysis.[6] The MS identifies the fragments of the evolved molecules based on their mass-to-charge ratio, while the FTIR identifies the functional groups present in the gaseous products.

The following diagram illustrates a typical workflow for analyzing the thermal degradation of this compound.

Caption: Workflow for thermal degradation analysis of this compound.

Degradation Products

The thermal decomposition of octamethylcyclothis compound (D4) and related polysiloxanes yields a variety of products depending on the conditions.

-

Inert Atmosphere: The primary products are other cyclic siloxanes, with hexamethylcyclotrisiloxane (D3) often being the major product, especially in the initial stages of decomposition.[1][8] Other cyclic oligomers (D5, D6, etc.) are also formed.[1]

-

Oxidizing Atmosphere: In the presence of air or oxygen, the degradation is more complex and can lead to the formation of silica (SiO₂), water, carbon dioxide, and smaller volatile organic compounds.[3]

-

Pyrolysis: At very high temperatures (pyrolysis), a wider range of products can be formed, including methane, ethene, ethyne, and silicon monoxide.[9]

The following diagram shows the logical relationship between the degradation conditions and the resulting products.

Caption: Products from this compound degradation under various conditions.

Conclusion

The thermal stability and degradation of this compound are complex phenomena governed by factors such as temperature, atmosphere, and material purity. A thorough understanding of the underlying molecular and radical degradation mechanisms is essential for predicting the material's lifetime and ensuring its safe application, particularly in high-temperature environments relevant to various industrial and pharmaceutical processes. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the thermal properties of this compound and related siloxane-based materials.

References

- 1. Kinetics of the thermolysis of octamethylcyclothis compound in the gas phase - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. eag.com [eag.com]

- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. A mechanistic study of cyclic siloxane pyrolyses at low pressures - CentAUR [centaur.reading.ac.uk]

The Solubility of Tetrasiloxanes in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tetrasiloxanes, a class of short-chain organosilicon compounds, are of significant interest to researchers, scientists, and drug development professionals due to their unique physicochemical properties. Characterized by a backbone of alternating silicon and oxygen atoms with organic side groups, these compounds, including linear and cyclic forms like octamethyltrisiloxane and octamethylcyclotetrasiloxane, exhibit properties such as low surface tension, high volatility, and excellent spreading characteristics. A critical aspect of their utility, particularly in pharmaceutical and chemical research, is their solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of tetrasiloxanes, detailed experimental protocols for its determination, and insights into its relevance in drug formulation and delivery.

Core Principles of this compound Solubility

The solubility of tetrasiloxanes is primarily governed by the "like dissolves like" principle. As predominantly nonpolar molecules, they demonstrate high solubility in nonpolar and weakly polar organic solvents. The low intermolecular forces (van der Waals forces) between the siloxane molecules are easily overcome by the solvent molecules that can establish similar interactions.

Key factors influencing the solubility of tetrasiloxanes include:

-

Solvent Polarity: Nonpolar solvents are highly effective at dissolving tetrasiloxanes.

-

Temperature: While many short-chain tetrasiloxanes are miscible at room temperature, temperature can influence the solubility of less soluble systems.

-

Molecular Structure: The linear or cyclic nature of the this compound can have a subtle impact on its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for tetrasiloxanes in a wide range of organic solvents is not extensively published in readily accessible literature. This is largely because common short-chain siloxanes, such as hexamethyldisiloxane and octamethylcyclothis compound, are considered to be miscible in all proportions with most common organic solvents. Miscibility implies that the two liquids can be mixed in any ratio to form a single, homogeneous phase.

The following tables summarize the qualitative and, where available, the limited quantitative solubility of representative tetrasiloxanes.

Table 1: Solubility of Hexamethyldisiloxane (a linear siloxane) in Various Organic Solvents

| Organic Solvent Class | Representative Solvents | Solubility/Miscibility |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble/Miscible[1][2] |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |

| Alkanes | Hexane, Heptane, Cyclohexane | Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible |

Table 2: Solubility of Octamethylcyclothis compound (a cyclic siloxane) in Various Organic Solvents

| Organic Solvent Class | Representative Solvents | Solubility/Miscibility |

| Alcohols | Ethanol, Methanol | Soluble |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Alkanes | Hexane, Heptane | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble[3] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

Experimental Protocols for Solubility Determination

For a precise understanding of solubility, especially when dealing with proprietary or novel solvent systems, experimental determination is crucial. Below are detailed methodologies for assessing the solubility of tetrasiloxanes.

Method 1: Visual Miscibility Determination (Qualitative)

This method is a straightforward approach to determine if a this compound is miscible with a given organic solvent at a specific temperature.

Materials:

-

This compound of interest

-

Organic solvent of interest

-

Calibrated glass vials or test tubes with closures

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer

-

Temperature-controlled bath (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Solvent Addition: Into a clear glass vial, add a precisely measured volume of the organic solvent (e.g., 5 mL).

-

This compound Addition: To the same vial, add a precisely measured volume of the this compound (e.g., 5 mL).

-

Mixing: Securely cap the vial and vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 24 hours at a controlled temperature (e.g., 25 °C). Visually inspect the vial against a contrasting background.

-

Miscible: The mixture appears as a single, clear, homogeneous phase with no visible separation or cloudiness.

-

Immiscible: The mixture separates into two distinct layers.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that does not separate completely.

-

Method 2: Gravimetric Determination of Solubility (Quantitative)

This method is employed when a substance is not fully miscible and a quantitative solubility value is required.

Materials:

-

This compound of interest

-

Organic solvent of interest

-

Analytical balance (accurate to at least 0.1 mg)

-

Saturated solution preparation vessel (e.g., sealed flask)

-

Magnetic stirrer and stir bar or orbital shaker

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (solvent-compatible, with a pore size that retains undissolved droplets)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Saturated Solution Preparation:

-

Add an excess amount of the this compound to a known volume of the organic solvent in a sealed flask.

-

Place the flask in a temperature-controlled environment and agitate the mixture using a magnetic stirrer or orbital shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-